Methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate
CAS No.:
Cat. No.: VC13774177
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO3 |
|---|---|
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | methyl 3-(hydroxymethyl)-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate |
| Standard InChI | InChI=1S/C10H17NO3/c1-14-9(13)10-4-2-6-11(10)8(7-12)3-5-10/h8,12H,2-7H2,1H3 |
| Standard InChI Key | OPKRTCCJBWHLAU-UHFFFAOYSA-N |
| SMILES | COC(=O)C12CCCN1C(CC2)CO |
| Canonical SMILES | COC(=O)C12CCCN1C(CC2)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate belongs to the pyrrolizidine alkaloid family, featuring a fused bicyclic system of two five-membered rings. The core structure consists of a hexahydro-1H-pyrrolizine scaffold substituted at the 3-position with a hydroxymethyl group (-CH2OH) and at the 7a-position with a methyl ester (-COOCH3). The IUPAC name, methyl 3-(hydroxymethyl)-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate, reflects its stereochemical complexity, with the ester and hydroxymethyl groups occupying distinct spatial orientations.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H17NO3 | |
| Molecular Weight | 199.25 g/mol | |
| InChIKey | OPKRTCCJBWHLAU-UHFFFAOYSA-N | |
| SMILES | COC(=O)C12CCCN1C(CC2)CO | |
| PubChem CID | 118109165 |
The compound’s stereochemistry is critical to its reactivity, as the spatial arrangement of functional groups influences its participation in stereoselective reactions . For instance, the hydroxymethyl group’s axial or equatorial positioning modulates hydrogen-bonding interactions during nucleophilic substitutions.
Synthesis and Industrial Preparation
Process Optimization
Recent advancements emphasize solvent-free conditions and catalytic asymmetric synthesis to improve yield and enantiomeric excess. For instance, employing chiral ligands in the reduction step can achieve >90% enantioselectivity, critical for pharmaceutical applications .
Pharmaceutical Applications
Role in Drug Development
Methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate is a pivotal intermediate in synthesizing:
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Antitumor Agents: Derivatives such as N-(3-hydroxymethyl-1H-pyrrolizin-7-formyl)-L-amino acids inhibit topoisomerase II, a target in leukemia therapy.
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Antivirals: Ester hydrolysis yields carboxylic acid analogs active against RNA viruses, including influenza and coronaviruses.
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Antibacterials: Quaternary ammonium salts derived from the compound disrupt bacterial cell membranes, showing efficacy against Gram-positive pathogens.
Table 2: Derivative Pharmacological Profiles
| Derivative Class | Target Pathway | Therapeutic Area |
|---|---|---|
| Amino Acid Conjugates | Topoisomerase II Inhibition | Oncology |
| Carboxylic Acids | Viral Polymerase Inhibition | Infectious Diseases |
| Quaternary Ammonium Salts | Membrane Disruption | Antibacterial Therapy |
Spectroscopic Characterization
Spectral Signatures
While direct spectral data for methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate is limited, related pyrrolizines exhibit characteristic NMR and IR patterns :
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¹H NMR: Protons on the pyrrolizine ring resonate at δ 2.5–3.5 ppm, while the hydroxymethyl group appears as a triplet near δ 3.7 ppm.
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IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (O-H stretch) confirm functional groups .
Mass spectrometry (MS) of the molecular ion ([M+H]⁺ = 200.25 m/z) further validates the structure.
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